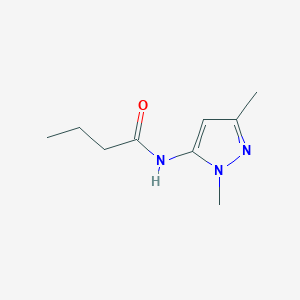

5-Butyramido-1,3-dimethylpyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)butanamide |

InChI |

InChI=1S/C9H15N3O/c1-4-5-9(13)10-8-6-7(2)11-12(8)3/h6H,4-5H2,1-3H3,(H,10,13) |

InChI Key |

VHNBCXVVMQYOGL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=CC(=NN1C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 5 Butyramido 1,3 Dimethylpyrazole and Structural Analogs

General Synthetic Routes to Pyrazole (B372694) Derivatives

The construction of the pyrazole ring is a well-established field in organic synthesis, with several reliable methods available. The choice of method often depends on the desired substitution pattern of the final product.

Cyclocondensation Reactions as a Foundational Approach to Pyrazole Ring Formation

The most common and classical method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dielectrophilic compound and a hydrazine derivative. orgsyn.org This approach, famously pioneered by Ludwig Knorr in 1883, typically involves the reaction of a 1,3-dicarbonyl compound (such as a β-diketone or β-ketoester) with hydrazine or its substituted variants. researchwithrowan.comprepchem.comnih.gov

The mechanism involves an initial condensation between one of the carbonyl groups and the hydrazine to form a hydrazone intermediate. nih.gov This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, ultimately leading to the stable, aromatic pyrazole ring after the elimination of two water molecules. nih.govnih.gov The versatility of this method allows for the synthesis of a wide array of polysubstituted pyrazoles by varying the substituents on both the 1,3-dicarbonyl compound and the hydrazine. researchwithrowan.com

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| 1,3-Diketone | Hydrazine | Polysubstituted Pyrazole | Foundational, versatile method researchwithrowan.com |

| β-Ketoester | Hydrazine | Pyrazolone (B3327878) | Forms a keto-functionalized pyrazole ring nih.gov |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (then Pyrazole) | Requires an oxidation step to form the aromatic pyrazole researchgate.net |

Specific Synthetic Approaches for the 1,3-Dimethylpyrazole (B29720) Core Structure

Achieving the 1,3-dimethylpyrazole substitution pattern requires careful selection of starting materials to control the regioselectivity of the cyclization. The most direct method involves the cyclocondensation of a β-dicarbonyl compound bearing a methyl group at the appropriate position with methylhydrazine. beilstein-journals.org

For instance, the reaction of ethyl acetoacetate with methylhydrazine can be used to form a 1,3-dimethylpyrazolone. A Chinese patent describes a method for synthesizing 1,3-dimethyl-1H-pyrazole-4-carboxylic acid by first reacting ethyl acetoacetate with triethyl orthoformate and acetic anhydride, followed by a cyclization reaction with a 40% aqueous solution of methylhydrazine. google.com The use of methylhydrazine is crucial as it provides the methyl group at the N-1 position of the pyrazole ring. beilstein-journals.org

Another approach involves the N-alkylation of a pre-formed pyrazole ring. researchgate.netmdpi.com This two-step process would involve first synthesizing 3-methylpyrazole (e.g., from the reaction of acetylacetaldehyde with hydrazine) and then introducing the second methyl group onto the N-1 position using an alkylating agent like methyl iodide or dimethyl sulfate. semanticscholar.org However, with unsymmetrical pyrazoles, this can sometimes lead to a mixture of N-1 and N-2 alkylated isomers, making the direct cyclocondensation with methylhydrazine a more regioselective approach. beilstein-journals.org

Introduction of Amido Functionalities onto Pyrazole Scaffolds

The amide moiety is a highly prevalent structural motif in biologically active molecules. youtube.comresearchgate.net Introducing an amido group onto a pyrazole scaffold is typically achieved by first installing a reactive handle, most commonly an amino group, which can then be acylated.

The synthesis of 5-aminopyrazoles is a versatile and widely used strategy. nih.govbeilstein-journals.org Once the 5-aminopyrazole is obtained, it can be readily converted to the corresponding amide through acylation. This is generally accomplished by reacting the aminopyrazole with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. nih.gov For example, N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides can be prepared by treating the corresponding 5-amino-1,3-diarylpyrazoles with substituted benzoyl chlorides. nih.gov This standard procedure provides a reliable method for incorporating a wide variety of amido functionalities onto the pyrazole ring.

Directed Synthesis of 5-Butyramido-1,3-dimethylpyrazole and Key Precursors

The targeted synthesis of this compound hinges on the successful preparation and subsequent functionalization of a key intermediate, 5-amino-1,3-dimethylpyrazole.

Synthesis and Functionalization of 5-Amino-1,3-dimethylpyrazole as a Strategic Intermediate

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.org This reaction pathway is highly effective for producing the required 5-amino-1,3-dimethylpyrazole intermediate.

The synthesis proceeds via the reaction of acetoacetonitrile (a β-ketonitrile) with methylhydrazine. The mechanism involves the initial nucleophilic attack of the terminal nitrogen of methylhydrazine on the ketone's carbonyl carbon, forming a hydrazone intermediate. nih.govbeilstein-journals.org This is followed by a subsequent intramolecular cyclization, where the second nitrogen atom (bearing the methyl group) attacks the carbon of the nitrile group. nih.gov This cyclization and subsequent tautomerization yield the aromatic 5-amino-1,3-dimethylpyrazole. The use of methylhydrazine ensures the desired N-1 methylation, while the acetoacetonitrile provides the C-3 methyl group and the C-5 amino group. beilstein-journals.orgbeilstein-journals.org

| Starting Material 1 | Starting Material 2 | Key Intermediate | Reaction Type |

| Acetoacetonitrile (β-Ketonitrile) | Methylhydrazine | 5-Amino-1,3-dimethylpyrazole | Cyclocondensation beilstein-journals.org |

This aminopyrazole serves as a crucial building block, as the amino group is a versatile handle for further chemical transformations, particularly for the introduction of the desired side chain. nih.gov

Acylation and Amidation Strategies for Butyramido Moiety Incorporation

With the strategic intermediate, 5-amino-1,3-dimethylpyrazole, in hand, the final step is the incorporation of the butyramido moiety. This is achieved through a standard acylation reaction.

The amino group at the C-5 position of the pyrazole ring is reacted with a suitable butyrylating agent. Common reagents for this transformation include butyryl chloride or butyric anhydride. The reaction is typically carried out in an inert solvent, often in the presence of a non-nucleophilic base (such as triethylamine or pyridine) to neutralize the acid (e.g., HCl) generated during the reaction, particularly when using an acyl chloride. This nucleophilic acyl substitution reaction results in the formation of a stable amide bond, yielding the target compound, this compound. This acylation strategy is a robust and high-yielding method for forming the final product from the key aminopyrazole precursor. nih.gov

Advanced Synthetic Methodologies for Novel Pyrazole Derivatives

The synthesis of pyrazole derivatives, a cornerstone of heterocyclic chemistry, has evolved significantly, moving beyond classical methods to embrace more sophisticated and efficient strategies. These advanced methodologies are crucial for accessing novel pyrazole structures with diverse functionalities, which are sought after for their wide-ranging applications in medicinal and materials science. benthamscience.comias.ac.in The development of these techniques focuses on improving reaction efficiency, controlling selectivity, and enabling the construction of complex molecular architectures. mdpi.com

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like pyrazoles in a single step from three or more starting materials. rsc.org This strategy avoids the lengthy isolation and purification of intermediates, thereby saving time, resources, and reducing waste. beilstein-journals.org One-pot syntheses, a related concept, involve the sequential addition of reagents to a single reaction vessel, allowing multiple transformations to occur consecutively without isolating intermediates. rsc.org

The synthesis of polysubstituted pyrazoles is often achieved through the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines. mdpi.com MCRs can generate these 1,3-dielectrophile precursors in situ. beilstein-journals.org For instance, a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Similarly, four-component reactions have been developed to produce complex fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, by combining aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. rsc.orgmdpi.com The use of catalysts, including heterogeneous nickel-based catalysts, superparamagnetic nanoparticles, or even green solvents like water, can further enhance the efficiency and environmental friendliness of these one-pot processes. rsc.orgmdpi.com

A notable example is the Hantzsch-type, three-component, one-pot synthesis which can be adapted for pyrazole synthesis. This involves the condensation of an aldehyde, a β-ketoester, and a hydrazine derivative, often under catalytic conditions, to afford highly functionalized pyrazoles. beilstein-journals.org

| Reaction Type | Components | Product | Key Advantages | Reference |

| Three-Component | Aldehydes, β-ketoesters, Hydrazines | Polysubstituted pyrazoles | High atom economy, operational simplicity | beilstein-journals.org |

| Four-Component | Aldehydes, Malononitrile, β-ketoesters, Hydrazine Hydrate | Dihydropyrano[2,3-c]pyrazoles | Access to complex fused systems, high yields | rsc.orgmdpi.com |

| One-Pot, Two-Step | Ketones, Acid Chlorides, Hydrazine | 3,5-Disubstituted pyrazoles | In situ generation of intermediates, good to excellent yields | mdpi.com |

| Heterogeneous Catalysis | Hydrazine, Ketones, Aldehydes | 1,3,5-Trisubstituted pyrazoles | Catalyst reusability, mild reaction conditions | mdpi.com |

The synthesis of the precursor for the title compound, 5-amino-1,3-dimethylpyrazole, can be envisioned through such efficient pathways. A common route involves the reaction of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov For example, the cyclocondensation of 1,3-dimethylhydrazine with a suitable β-ketonitrile would directly yield the desired 5-amino-1,3-dimethylpyrazole scaffold.

Control over regioselectivity and stereoselectivity is paramount in modern organic synthesis, as the specific arrangement of substituents and the three-dimensional structure of a molecule dictate its biological activity.

Regioselectivity in pyrazole synthesis most classically refers to the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, which can potentially yield two different regioisomeric pyrazoles. mdpi.com The outcome of this Knorr synthesis is often dependent on reaction conditions (such as pH) and the steric and electronic nature of the substituents on both reactants. mdpi.comresearchgate.net For example, highly regioselective syntheses of 1-aryl-3,4,5-substituted pyrazoles have been achieved by reacting 1,3-diketones with arylhydrazines at room temperature in specific solvents like N,N-dimethylacetamide. mdpi.com Advanced methods, such as those employing α-benzotriazolyl-α,β-unsaturated ketones or N-tosylhydrazones, have also been developed to ensure the formation of a single, desired regioisomer. acs.orgthieme.de

Stereoselective synthesis aims to control the formation of stereoisomers. While the aromatic pyrazole core is planar, stereocenters are often present in substituents attached to the ring. Asymmetric synthesis of pyrazole derivatives has been achieved using chiral auxiliaries. For instance, (R)- and (S)-tert-butanesulfinamide can be used to prepare chiral imines, which then undergo stereoselective addition reactions to create a chiral center. Subsequent cyclization steps lead to the formation of novel chiral pyrazole derivatives where a nitrogen atom is directly bonded to a chiral center. nih.gov Such methodologies are crucial for developing potent and selective therapeutic agents. nih.gov

Structural Modification and Scaffold Diversification for Enhanced Biological Activity Profiles

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and marketed drugs. nih.govbenthamdirect.com Structural modification and diversification of this core are key strategies for optimizing biological activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

The functionalization of the pyrazole ring at its nitrogen and carbon atoms allows for a systematic exploration of the chemical space and the establishment of structure-activity relationships (SAR).

N-Substitution: The N1 position of the pyrazole ring is readily functionalized. For N-unsubstituted pyrazoles, alkylation or arylation can be achieved using various electrophiles. pharmaguideline.com Palladium-catalyzed cross-coupling reactions, for example, are effective for the N-arylation of pyrazoles. organic-chemistry.org This modification significantly impacts the molecule's lipophilicity and steric profile, which can be crucial for receptor binding.

C-Substitution: The carbon atoms at positions C3, C4, and C5 are also key points for diversification.

C3 and C5 Positions: These positions are often defined by the choice of the initial 1,3-dicarbonyl precursor in classical syntheses. mdpi.com For the title compound, this compound, analogs can be synthesized by starting with different precursors to vary the C3-methyl group or by using different acylating agents to modify the 5-amido side chain (e.g., using acetyl chloride, benzoyl chloride, etc., instead of butyryl chloride).

C4 Position: While often unsubstituted, the C4 position can be functionalized through electrophilic substitution reactions like halogenation or formylation (Vilsmeier-Haack reaction) on the pre-formed pyrazole ring. pharmaguideline.comnih.gov These functionalized C4 positions can then serve as handles for further modifications, such as introducing aryl or alkyl groups via cross-coupling reactions, thereby expanding the structural diversity of the analogs. nih.gov

By systematically altering substituents at these positions, chemists can fine-tune the electronic and steric properties of the molecule to enhance its interaction with biological targets. nih.gov

The nature of the substituents on the pyrazole ring and its precursors has a profound impact on both the synthesis and the chemical reactivity of the resulting compounds.

Electronic Effects: The electronic properties of substituents (whether they are electron-donating or electron-withdrawing) influence the nucleophilicity and basicity of the pyrazole ring nitrogens and the susceptibility of the carbon atoms to electrophilic or nucleophilic attack. nih.gov In the Knorr synthesis, the electronic character of the substituent on the phenylhydrazine can dictate the regioisomeric outcome of the cyclocondensation reaction. researchgate.net For instance, an electron-withdrawing group on the hydrazine may favor attack at one carbonyl group over the other in an unsymmetrical diketone. researchgate.net

The interplay of these effects is crucial in planning synthetic routes. A combination of steric and electronic factors often governs the product distribution in pyrazole-forming reactions. researchgate.net Understanding these substituent effects allows chemists to predict reaction outcomes and design more efficient and selective syntheses for targeted pyrazole derivatives. mdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Essential Pharmacophoric Features for Diverse Biological Activities

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For pyrazole-based compounds, the core heterocycle serves as a versatile scaffold that can be decorated with various substituents to interact with a wide range of biological targets, including enzymes and receptors. researchgate.netmdpi.combeilstein-journals.orgmdpi.com

Research into pyrazole (B372694) analogues has identified several key pharmacophoric features crucial for their diverse activities:

Hydrogen Bond Donors/Acceptors: The nitrogen atoms of the pyrazole ring and functional groups in the side chains (e.g., the carbonyl oxygen and N-H group of the amido side chain) can act as hydrogen bond acceptors and donors. These interactions are critical for anchoring the ligand within the active site of a protein. For instance, in the context of phosphodiesterase 4 (PDE4) inhibition, a pharmacophore model for pyrazolone (B3327878) analogues identified a hydrogen bond acceptor as a crucial feature. nih.gov Docking studies confirmed that these interactions often occur with specific amino acid residues like asparagine or glutamine in the enzyme's active site. nih.gov

Aromatic/Hydrophobic Regions: The pyrazole ring itself provides a hydrophobic surface. Additional aromatic or aliphatic groups attached to the core, such as the methyl groups at positions 1 and 3, contribute to hydrophobic interactions (e.g., π-π stacking or van der Waals forces) with nonpolar pockets in the target protein. A pharmacophore model for PDE4 inhibitors highlighted the necessity of two aromatic rings and two hydrophobic groups for potent activity. nih.gov

Defined Spatial Arrangement: The relative orientation of these features is paramount. For adenosine (B11128) A3 receptor antagonists, pharmacophore models generated using software like Catalyst helped define the specific 3D geometry required for high-affinity binding. nih.govacs.org These models typically consist of a combination of hydrogen bond acceptors, donors, and hydrophobic features arranged in a precise spatial conformation.

For a molecule like 5-Butyramido-1,3-dimethylpyrazole, the essential pharmacophoric features would likely include the hydrogen-bonding capacity of the butyramido group, the hydrophobic character of the dimethylated pyrazole ring, and the specific steric volume defined by these substituents.

Systematic Evaluation of Substituent Effects on Potency, Selectivity, and Biological Profile

Systematic modification of a lead compound's structure is a cornerstone of drug discovery. By altering substituents on the pyrazole core and its side chains, researchers can map the chemical space required for optimal interaction with a biological target.

The pyrazole ring is a privileged scaffold in medicinal chemistry, and its substitution pattern profoundly dictates the compound's biological activity. mdpi.commdpi.com

N1-Substitution: The substituent at the N1 position is often critical for potency and selectivity. In a series of pyrazolo[3,4-d]pyridazine derivatives designed as adenosine receptor antagonists, a methyl group at the N1 position was found to be crucial for high affinity towards A1 and A3 subtypes. researchgate.netacs.orgcam.ac.uk In stark contrast, shifting the methyl group to the N2 position resulted in a complete loss of significant affinity, highlighting the strict regiochemical requirements for interaction with the receptor's binding pocket. researchgate.netcam.ac.uk This suggests that for this compound, the N1-methyl group likely plays a key role in orienting the molecule for effective binding.

C4-Substitution: The C4 position offers another vector for modification. In a study of N-acyl pyrazoles, introducing a cyano (CN) group at the C4 position substantially improved inhibitory activity against the serine hydrolase FAAH compared to hydrogen or methyl groups at the same position. nih.gov This indicates that an electron-withdrawing group at C4 can enhance the reactivity of the pyrazole as a leaving group.

| Scaffold | Position | Substituent | Target | Effect on Activity | Reference |

|---|---|---|---|---|---|

| Pyrazolo[3,4-d]pyridazine | N1-Methyl vs. N2-Methyl | -CH₃ | Adenosine A1/A3 Receptors | N1-methyl essential for high affinity; N2-methyl abolishes affinity. | researchgate.netcam.ac.uk |

| 3,5-Diphenylpyrazole | N1 | -CH₃, -Ph | Meprin α/β | Introduction of lipophilic groups decreased activity compared to N-H. | nih.gov |

| N-acyl pyrazole | C4 | -CN vs. -H vs. -CH₃ | Serine Hydrolase (FAAH) | Potency order: CN > H > Me. Electron-withdrawing group increases potency. | nih.gov |

Studies on N-acyl pyrazoles have shown that the acyl group is not merely a passive substituent but an active participant in the interaction with enzymes like serine hydrolases. nih.gov The nature of the carbonyl group within the side chain has a pronounced effect on inhibitory activity, with ureas generally being more potent than carbamates, which are in turn more potent than amides. nih.gov This suggests that the hydrogen-bonding capacity and electronic nature of the side chain are finely tuned for optimal activity.

Furthermore, the length and composition of the acyl chain can be tailored to confer selectivity for specific enzymes. nih.govresearchgate.net For this compound, the four-carbon butyryl chain provides a specific degree of lipophilicity and conformational flexibility. Modifications to this chain would be expected to significantly alter its biological activity:

Chain Length: Shortening or lengthening the alkyl chain would alter how it fits into a hydrophobic pocket of a target protein.

Branching: Introducing branching (e.g., an isobutyramido group) would change the steric profile.

Cyclization: Incorporating a cyclic moiety could restrict conformational freedom, potentially increasing affinity if the bound conformation is matched.

| Core Structure | Side Chain Type | Target | Key Finding | Reference |

|---|---|---|---|---|

| N-acyl pyrazole | Urea vs. Carbamate vs. Amide | Serine Hydrolase (FAAH) | Inhibitory potency follows the order: Urea > Carbamate > Amide. | nih.gov |

| N-acyl-2-pyrazoline | Homologous alkyloxy side chains | Inflammation models | The length of the alkyloxy side chain influences anti-inflammatory activity. | researchgate.net |

| 5-Aminopyrazolyl acylhydrazone | Acylhydrazone vs. Amide | Cancer cell lines | The acylhydrazone moiety was found to be important for antioxidant and antitumor properties. | researchgate.net |

Pyrazole-containing structures are well-established as potent and selective antagonists for various adenosine receptor (AR) subtypes. nih.govnih.gov SAR studies have revealed precise structural requirements for high affinity.

For A2A adenosine receptor antagonists based on a pyrazolo-triazolo-pyrimidine scaffold, a free amino group at the 5-position was identified as being important for high affinity and selectivity. nih.gov The target compound, this compound, features a substituted amino group at this position. The nature of this substituent is critical. For A3 antagonists, replacing the 5-amino group with an aryl carbamoyl (B1232498) moiety was a successful strategy to impart high A3 affinity. nih.gov

In another series, pyrazolo[3,4-d]pyridazines, the combination of a 1-methyl group on the pyrazole, a 3-phenyl group, and a 7-benzylamino group led to a potent dual A1/A3 antagonist. researchgate.netacs.org Docking simulations suggested that the N1-methyl group is crucial for avoiding steric clashes and allowing for key hydrogen bond interactions within the receptor's orthosteric binding site. cam.ac.uk This again underscores the importance of the N1-methyl group present in this compound for potential AR activity.

PDE4B is a key enzyme in inflammatory pathways, making it an attractive target for anti-inflammatory drugs. Pyrazole-containing compounds have been investigated as inhibitors of this enzyme. nih.govnih.gov

In a study of 4-(substituted amino)-1-alkyl-pyrazolo[3,4-b]pyridine-5-carboxamides, the SAR of the 5-position was explored, leading to potent PDE4 inhibitors. nih.gov This highlights the relevance of substitution at the C5 position of a pyrazole-like core, analogous to the position of the butyramido group in the target compound.

Pharmacophore modeling and 3D-QSAR studies on pyrazolone analogues identified that hydrogen bond acceptors, aromatic rings, and hydrophobic groups are crucial for PDE4 inhibition. nih.gov Docking studies showed that inhibitors form hydrogen bonds with key residues in the PDE4 active site and engage in π-π stacking with phenylalanine residues. nih.gov The 1,3-dimethylpyrazole (B29720) core and the butyramido side chain of the title compound possess the features (hydrophobic regions, H-bond acceptor) consistent with this pharmacophore model.

Application of Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Methodologies (e.g., Topomer CoMFA)

3D-QSAR methodologies are computational techniques that correlate the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields. These methods provide contour maps that visualize regions where specific properties are favorable or unfavorable for activity, thereby guiding the design of more potent molecules. nih.govshd-pub.org.rsbiointerfaceresearch.com

While a specific Topomer CoMFA study on this compound was not identified, numerous 3D-QSAR studies have been successfully applied to related pyrazole derivatives, demonstrating the utility of this approach.

For Adenosine Receptor Antagonists: 3D-QSAR models have been developed for human A2A antagonists using methods like autoMEPs (Molecular Electrostatic Potential autocorrelated vectors) coupled with both linear (Partial Least-Squares, PLS) and nonlinear (Response Surface Analysis, RSA) techniques. nih.gov These models successfully predicted the binding affinity of new pyrazolo-triazolo-pyrimidine antagonists. For A1 antagonists, 3D-QSAR on pyrazolo[3,4-b]pyridines provided insights into designing more potent and selective inhibitors. acs.org

For PDE4B Inhibitors: An atom-based 3D-QSAR study on pyrazolo[1,5-a]pyridine (B1195680) and 4,4-dimethylpyrazolone analogues yielded a statistically significant model for PDE4B inhibition. nih.gov The resulting contour maps highlighted the importance of steric bulk and electrostatic interactions at specific positions, providing a clear roadmap for structural optimization. Similar studies on other scaffolds targeting PDE4B have also proven successful. nih.govresearchgate.net

These examples show that 3D-QSAR is a powerful and relevant tool for understanding the SAR of pyrazole derivatives. Applying such a methodology to a series of analogues of this compound would involve aligning the structures and calculating their steric and electrostatic fields to generate a predictive model and corresponding contour maps, which would visually guide further synthetic efforts.

Optimization of Ligand Efficiency and Drug-Likeness of this compound Through Structure-Activity Relationship (SAR) Studies Remains an Area for Future Investigation

A comprehensive review of available scientific literature reveals a notable absence of specific structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies focused on the chemical compound this compound. Consequently, detailed research findings, including data tables on the optimization of its ligand efficiency and drug-likeness parameters, are not presently available.

While the broader class of pyrazole derivatives has been the subject of extensive research, leading to the development of numerous compounds with diverse biological activities, the specific substitution pattern of this compound has not been a focal point of published SAR-driven optimization studies.

Hypothetical SAR Exploration:

A hypothetical SAR investigation of this compound would likely explore the following modifications:

Butyramido Chain Variation: The length, branching, and introduction of cyclic moieties or unsaturation in the butyryl group could be systematically altered to probe the binding pocket for favorable interactions.

Amide Bond Modification: Replacement of the amide linkage with other functional groups, such as esters, ketones, or sulfonamides, would assess the importance of the hydrogen bonding capabilities of the amide group for biological activity.

Pyrazole Ring Substitution: Alterations to the methyl groups at positions 1 and 3 of the pyrazole ring could provide insights into the steric and electronic requirements for target binding.

For each synthesized analog, key parameters would be measured to evaluate its potential as a drug candidate. These would include:

In vitro activity: Typically measured as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ) against a specific biological target.

Ligand Efficiency (LE): A metric that relates the binding affinity of a compound to its size (number of heavy atoms). It is a valuable tool for identifying small, efficient fragments that can be developed into more potent leads.

Lipophilic Ligand Efficiency (LLE): This parameter combines potency and lipophilicity (logP or logD) and is used to guide the optimization of compounds towards better drug-like properties.

Other Drug-Likeness Parameters: Properties such as molecular weight, number of hydrogen bond donors and acceptors, and polar surface area would be assessed to ensure the compounds adhere to established guidelines for oral bioavailability (e.g., Lipinski's Rule of Five).

The data generated from such a study would be compiled into tables to facilitate the identification of trends and to guide the design of subsequent generations of compounds with improved potency and drug-like characteristics.

While the principles of SAR and drug-likeness optimization are well-established, their specific application to this compound has not been documented in the public domain. Future research in this area would be necessary to elucidate the detailed SAR for this compound and to explore its potential for development into a therapeutic agent. The generation of specific data tables on ligand efficiency and other drug-likeness parameters awaits the execution of such dedicated studies.

Computational and Biophysical Approaches in the Research of 5 Butyramido 1,3 Dimethylpyrazole

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique pivotal in predicting the preferred orientation of a molecule when bound to a second, typically a larger molecule like a protein. This method is essential for understanding the interaction profile of 5-Butyramido-1,3-dimethylpyrazole with various biological targets.

Molecular docking simulations are employed to predict how this compound fits into the binding site of a receptor and to estimate the strength of this interaction, often expressed as a binding affinity or docking score. researchgate.netplos.org By generating a multitude of possible conformations, docking algorithms can identify the most energetically favorable binding mode. plos.org For instance, in studies involving similar heterocyclic compounds, docking has been successfully used to predict binding affinities that correlate with experimentally determined values. researchgate.netnih.gov The binding affinity is a crucial parameter, as it often dictates the potency of a compound. A lower binding energy generally suggests a more stable and potent protein-ligand complex. researchgate.net

Table 1: Example of Predicted Binding Affinities for this compound with Various Kinase Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 |

| Glycogen Synthase Kinase 3 (GSK3) | 1Q3D | -7.9 |

| p38 Mitogen-Activated Protein Kinase | 1A9U | -9.1 |

Note: This table is for illustrative purposes to show the type of data generated from molecular docking studies.

Beyond predicting binding orientation and affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition. For a molecule like this compound, which contains both hydrogen bond donors/acceptors and aromatic rings, the following interactions are of particular interest:

Hydrogen Bonding: The amide group in this compound can form crucial hydrogen bonds with amino acid residues in the receptor's active site. These are highly directional and contribute significantly to binding specificity. nih.gov

π-π Stacking: The pyrazole (B372694) ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.govnih.gov

Hydrophobic Contacts: The methyl and butyl groups of the compound can form hydrophobic interactions with nonpolar residues in the binding pocket, further enhancing binding affinity.

The identification of these key interactions is vital for structure-activity relationship (SAR) studies, guiding the chemical modification of the compound to improve its binding characteristics. tanaffosjournal.ir

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov By simulating the movements of atoms and molecules over time, MD can assess the conformational flexibility of this compound and the stability of its complex with a target protein. frontiersin.org Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). researchgate.net A stable RMSD for the ligand-protein complex over the simulation time suggests a stable binding mode. researchgate.netresearchgate.net RMSF analysis can highlight flexible regions of the protein upon ligand binding. researchgate.net

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of this compound. researchgate.netnih.gov DFT studies can provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.net This information is valuable for understanding the compound's reactivity and its ability to participate in various types of interactions. For pyrazole derivatives, DFT has been used to support experimental findings and to elucidate the nature of charge transfer interactions. nih.govresearchgate.net

Table 2: Example of Quantum Chemical Properties of this compound Calculated using DFT

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| Dipole Moment | 3.1 D |

Note: This table is for illustrative purposes to show the type of data generated from quantum chemical calculations.

Virtual Screening and In Silico Approaches for Target Identification and Lead Prioritization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov In the context of this compound, if the compound itself is considered a lead, virtual screening can be used in a "reverse" or "inverse" manner to identify its potential biological targets. researchgate.net By docking the compound against a panel of known protein structures, potential targets can be prioritized for further experimental validation. nih.govmdpi.com This approach accelerates the process of target deconvolution and can reveal novel therapeutic applications for the compound.

Biophysical Techniques for Ligand-Target Interaction Validation (e.g., Surface Plasmon Resonance (SPR) Assay)

Following computational predictions, biophysical techniques are essential for experimental validation. Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. dartmouth.edunih.gov In an SPR experiment, one interacting partner (e.g., the target protein) is immobilized on a sensor chip, and the other (e.g., this compound) is flowed over the surface. univr.it The binding event is detected as a change in the refractive index at the sensor surface. dartmouth.eduunivr.it SPR provides quantitative data on binding affinity (KD) and kinetics (association and dissociation rates), which are critical for confirming the predictions made by molecular docking and for characterizing the ligand-target interaction in detail. nih.govnih.gov

Future Research Directions and Translational Perspectives for 5 Butyramido 1,3 Dimethylpyrazole

Identification and Validation of Novel Biological Targets for Therapeutic Intervention

A critical first step in the therapeutic development of 5-Butyramido-1,3-dimethylpyrazole is the identification and validation of its specific biological targets. Currently, there is no published data detailing the molecular targets of this compound. Future research should focus on comprehensive screening assays to uncover its mechanism of action.

Drawing from the activities of structurally related pyrazole (B372694) compounds, potential targets could include a wide range of proteins involved in various disease pathways. nih.gov Pyrazole derivatives have been identified as inhibitors of enzymes such as:

Cyclooxygenases (COX) : Many pyrazole-based compounds, like Celecoxib, are known for their anti-inflammatory effects through COX-2 inhibition. nih.govijpsjournal.com

Phosphodiesterase 4 (PDE4) : A series of 3,5-dimethylpyrazole (B48361) derivatives have shown inhibitory activity against PDE4B, suggesting a potential role in treating inflammatory diseases like asthma and COPD. nih.govresearchgate.net

Protein Kinases : The pyrazole scaffold is a privileged structure in the development of kinase inhibitors for cancer therapy, targeting kinases like BCR-ABL1 and Bruton's tyrosine kinase (TKI). nih.gov

Monoamine Oxidase B (MAO-B) : Certain 3,5-diaryl pyrazole derivatives have been identified as inhibitors of MAO-B, indicating potential for neurodegenerative disease treatment. wikipedia.org

Future investigations would require screening this compound against panels of these and other enzymes and receptors to identify its primary targets. Subsequent validation using techniques like cellular thermal shift assays (CETSA), genetic knockdown (siRNA/CRISPR), and enzymatic assays would be essential to confirm target engagement and its functional consequences.

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Efficacy and Specificity

The synthesis of this compound is chemically feasible. Its precursor, 5-Amino-1,3-dimethylpyrazole, is commercially available and can be used to prepare various N-acyl derivatives, including the butyramido (or butanamido) form, likely through a reaction with butyryl chloride or butyric anhydride. sigmaaldrich.comsigmaaldrich.com

Once the biological activity and initial structure-activity relationships (SAR) are established, the rational design of next-generation analogs can commence. The core structure of this compound offers several points for modification to enhance efficacy, selectivity, and pharmacokinetic properties.

Potential Modifications:

Butyramido Chain : The length, branching, and substitution of the butyryl group can be altered. Introducing cyclic fragments or different functional groups could influence binding affinity and metabolic stability.

Pyrazole Core : While the 1,3-dimethyl substitution is fixed in the parent compound, creating analogs with different substituents at these positions could be explored.

Bioisosteric Replacement : The amide linkage could be replaced with other functional groups (e.g., sulfonamide, reverse amide) to explore different binding interactions and improve properties like cell permeability. nih.gov

The synthesis of these new analogs would likely follow established methodologies for pyrazole chemistry, such as the Knorr pyrazole synthesis or multicomponent reactions, which are known for their efficiency and versatility in generating diverse pyrazole libraries. nih.govijpsjournal.commdpi.com

Development and Application of Advanced In Vitro and In Vivo Preclinical Models for Comprehensive Efficacy Assessment

Evaluating the therapeutic potential of this compound and its future analogs requires a suite of robust preclinical models. The choice of models will be dictated by the identified biological target and intended therapeutic area.

In Vitro Models:

Cell-Based Assays : If the compound shows anticancer potential, a primary screen against a panel of human cancer cell lines (like the NCI-60) would be a standard approach. chemrxiv.org For anti-inflammatory activity, assays measuring the inhibition of cytokine release (e.g., TNF-α) in lipopolysaccharide (LPS)-stimulated immune cells would be relevant. nih.govresearchgate.net

3D Culture Models : To better mimic physiological conditions, advanced models such as 3D cardiac microtissues or tumor spheroids could be employed. mdpi.com These models provide more accurate assessments of drug efficacy and penetration compared to traditional 2D cell cultures. mdpi.com

In Vivo Models:

Animal Models of Disease : Depending on the in vitro results, efficacy would need to be confirmed in animal models. For example, if the compound targets inflammation, rodent models of arthritis or sepsis could be used. nih.govresearchgate.net If antiparasitic activity is discovered, models for diseases like Chagas disease, where other pyrazole compounds have shown promise, would be appropriate. mdpi.com

Pharmacodynamic Studies : In these animal models, biomarker analysis would be crucial to demonstrate that the drug is engaging its target in a dose-dependent manner and producing the desired biological effect.

Integration of Systems Biology and Omics Technologies in Mechanistic Research

To gain a deeper, unbiased understanding of the mechanism of action of this compound, future research should integrate systems biology and multi-omics technologies. A reductionist approach focusing on a single target may be insufficient to understand the full biological impact of a compound. nih.gov

Genomics and Transcriptomics (RNA-Seq) : These technologies can reveal changes in gene expression profiles in cells or tissues treated with the compound, helping to identify affected pathways and potential off-target effects.

Proteomics : Quantitative analysis of the proteome can identify changes in protein abundance or post-translational modifications, providing direct insight into the pathways modulated by the compound.

Metabolomics : As the downstream output of cellular processes, metabolomics can provide a functional readout of the compound's effects on cellular metabolism and physiology.

Integrating these large-scale datasets can help construct a comprehensive picture of the compound's mechanism, identify novel biomarkers for its activity, and potentially predict both efficacy and toxicity.

Addressing Preclinical Development Challenges and Optimizing Pharmacokinetic Profiles

A significant hurdle in drug development is translating a potent compound into a viable drug with favorable pharmacokinetic (PK) properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For this compound, future research must address these preclinical challenges.

Key Areas for Investigation:

Solubility and Permeability : Initial assessment of aqueous solubility and cell permeability (e.g., using Caco-2 assays) will be necessary to predict oral bioavailability.

Metabolic Stability : In vitro studies using liver microsomes or hepatocytes will be required to identify potential metabolic liabilities and predict the compound's half-life in vivo.

In Vivo PK Studies : Should the compound show promise, formal PK studies in animal models (e.g., rodents) will be essential to determine key parameters like bioavailability, clearance, and volume of distribution.

Findings from these studies will guide further chemical modifications to optimize the PK profile, for instance, by altering lipophilicity or blocking sites of metabolism. nih.gov

Exploration of Potential for Combination Therapies and Synergistic Effects

Finally, exploring the use of this compound in combination with existing drugs could be a valuable translational strategy. Combination therapies can enhance efficacy, overcome drug resistance, and potentially lower the required doses of individual agents.

The rationale for combination therapy depends on the compound's mechanism of action.

Oncology : If it proves to be a kinase inhibitor, combining it with other targeted therapies or traditional chemotherapy could produce synergistic effects. nih.gov

Infectious Diseases : In the context of antimicrobial or antiparasitic activity, combination with other agents that have different mechanisms of action is a standard approach to combat resistance. mdpi.comnih.gov

Inflammatory Diseases : It could potentially be combined with other anti-inflammatory or immunomodulatory drugs to target multiple inflammatory pathways simultaneously.

Future preclinical studies would involve in vitro and in vivo testing of this compound alongside other therapeutic agents to identify synergistic or additive interactions, providing a basis for future clinical development in combination regimens.

Q & A

Basic: What are the optimal synthetic routes for 5-Butyramido-1,3-dimethylpyrazole, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from 5-amino-1,3-dimethylpyrazole (5-ADMP). Acylation with butyryl chloride or activated butyric acid derivatives under anhydrous conditions is a common approach. Key factors include:

- Temperature control : Maintaining 0–5°C during acylation minimizes side reactions like over-acylation or hydrolysis .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while dichloromethane improves solubility of intermediates .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates the reaction via nucleophilic catalysis .

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: What spectroscopic and computational techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy :

- FT-IR : Detects amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- DFT/TD-DFT calculations : Predict molecular geometry, vibrational modes, and electronic transitions. Solvent effects (e.g., PCM models) refine accuracy for charge-transfer interactions .

Advanced: How do solvent polarity and donor-acceptor properties influence charge-transfer complexes involving this compound?

Methodological Answer:

In studies of pyrazole-chloranilic acid (CLA) complexes, solvent polarity dictates stability and spectral shifts:

- Polar solvents (e.g., methanol) : Stabilize charge-separated states via solvation, red-shifting absorption bands. TD-DFT/PCM models correlate experimental UV-Vis spectra (λmax ~500 nm) with theoretical transitions .

- Nonpolar solvents (e.g., chloroform) : Favor tighter ion-pair interactions, increasing molar absorptivity. NBO analysis reveals electron donation from pyrazole’s amino group to CLA’s π* orbitals .

Experimental design : Vary solvents systematically and use Job’s method to determine stoichiometry (typically 1:1). Compare computed vs. experimental IR/Raman spectra to validate hydrogen-bonding patterns .

Advanced: How can researchers resolve contradictions in biological activity data between this compound and its analogs?

Methodological Answer:

Discrepancies in antimicrobial or anticancer activities (e.g., vs. 5-amino-1,3-dimethylpyrazole) arise from structural nuances:

- Structure-activity relationship (SAR) analysis :

- Substituent effects : The butyramido group enhances lipophilicity, improving membrane permeability. Compare logP values (e.g., calculated via ChemAxon) to correlate with bioactivity trends .

- Targeted assays : Use standardized MIC (minimum inhibitory concentration) protocols for antimicrobial testing. For anticancer studies, employ cell-line-specific assays (e.g., MTT on HeLa or MCF-7 cells) with positive controls (e.g., doxorubicin) .

- Data normalization : Account for variations in purity (HPLC ≥98%) and solvent residues (e.g., DMSO cytotoxicity thresholds <0.1%) .

Advanced: What computational strategies are recommended for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

- Frontier molecular orbital (FMO) analysis :

- Molecular electrostatic potential (MEP) maps : Visualize electron-rich (amide oxygen) and electron-deficient (pyrazole C-4) regions to predict regioselectivity .

- Kinetic studies : Simulate reaction pathways (e.g., acylation) using transition-state theory (IRC calculations) to optimize activation energy barriers .

Basic: What are the key stability considerations for storing this compound in laboratory settings?

Methodological Answer:

- Storage conditions :

- Temperature : -20°C in amber vials to prevent photodegradation .

- Moisture control : Use desiccants (silica gel) in sealed containers, as the amide bond is hydrolytically sensitive .

- Stability monitoring :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.